molecular formula C9H12BrNO2 B12079480 4-Bromo-2-(dimethoxymethyl)aniline

4-Bromo-2-(dimethoxymethyl)aniline

Cat. No.: B12079480
M. Wt: 246.10 g/mol
InChI Key: GHBKLBRCHFTNQP-UHFFFAOYSA-N
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Description

4-Bromo-2-(dimethoxymethyl)aniline is an organic compound with the molecular formula C9H12BrNO2. It is a brominated derivative of aniline, featuring a bromine atom at the 4-position and a dimethoxymethyl group at the 2-position of the aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

4-bromo-2-(dimethoxymethyl)aniline

InChI

InChI=1S/C9H12BrNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3

InChI Key

GHBKLBRCHFTNQP-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)Br)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(dimethoxymethyl)aniline typically involves the bromination of 2-(dimethoxymethyl)aniline. One common method includes the reaction of 2-(dimethoxymethyl)aniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of 4-Bromo-2-(dimethoxymethyl)aniline may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(dimethoxymethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative without the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted aniline derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include nitrosoaniline or nitroaniline derivatives.

    Reduction Reactions: The major product is 2-(dimethoxymethyl)aniline.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(dimethoxymethyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom allows for electrophilic substitution reactions, making it a versatile building block in organic synthesis.

  • Schiff Base Formation : The compound can undergo condensation reactions with carbonyl compounds to form Schiff bases, which are valuable in organic chemistry for their reactivity and ability to form coordination complexes. For instance, it has been utilized in synthesizing Schiff bases that exhibit antimicrobial properties and can act as anion sensors .
  • Dye and Pigment Production : The compound is also significant in the dye industry. It is used as an intermediate for synthesizing azo dyes and pigments, which are critical in textile and printing applications .

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2-(dimethoxymethyl)aniline has been explored for its potential therapeutic applications.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. The incorporation of the dimethoxymethyl group enhances the biological activity of the resulting compounds, making them candidates for drug development .
  • Anticancer Properties : Some studies have suggested that derivatives of 4-bromoaniline compounds possess anticancer activity. The modifications provided by the dimethoxymethyl group can influence the bioactivity and selectivity of these compounds against cancer cells.

Material Science

The compound's unique structure allows it to be employed in material science for developing advanced materials.

  • Polymer Chemistry : 4-Bromo-2-(dimethoxymethyl)aniline can be used as a monomer or crosslinking agent in polymer synthesis. Its functional groups allow for the formation of polymers with tailored properties, such as improved thermal stability and mechanical strength.
  • Nanotechnology : In nanotechnology, this compound can be utilized to functionalize nanoparticles, enhancing their stability and dispersibility in various solvents. This application is particularly relevant in developing nanocomposites for electronic devices.

Case Study 1: Synthesis of Antimicrobial Schiff Bases

A study conducted on the synthesis of Schiff bases from 4-Bromo-2-(dimethoxymethyl)aniline demonstrated that these compounds exhibited significant antimicrobial activity against various bacterial strains. The synthesized Schiff bases showed minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Case Study 2: Development of Azo Dyes

Researchers have successfully synthesized azo dyes using 4-Bromo-2-(dimethoxymethyl)aniline as a key intermediate. These dyes showed excellent colorfastness and were applied in textile industries, showcasing the compound's utility in commercial applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(dimethoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethoxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Lacks the dimethoxymethyl group, making it less sterically hindered and more reactive in certain substitution reactions.

    2,4-Dibromoaniline: Contains an additional bromine atom, leading to different reactivity and applications.

    4-Bromo-2-methylaniline: Features a methyl group instead of the dimethoxymethyl group, resulting in different electronic and steric properties.

Uniqueness

4-Bromo-2-(dimethoxymethyl)aniline is unique due to the presence of both the bromine atom and the dimethoxymethyl group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Biological Activity

4-Bromo-2-(dimethoxymethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a bromine atom and a dimethoxymethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Chemical Formula : C₉H₁₃BrN₂O₂
  • Molecular Weight : 249.12 g/mol
  • CAS Number : 24596-19-8

The biological activity of 4-Bromo-2-(dimethoxymethyl)aniline is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the bromine atom enhances its lipophilicity, potentially increasing membrane permeability and facilitating interaction with biological systems. The dimethoxymethyl group may also play a role in modulating the compound's reactivity and selectivity towards specific biological targets.

Antioxidant Activity

Research indicates that compounds similar to 4-Bromo-2-(dimethoxymethyl)aniline exhibit significant antioxidant properties. For instance, studies utilizing the DPPH and ABTS assays have shown that such compounds can scavenge free radicals effectively, which is essential for preventing oxidative stress-related cellular damage .

CompoundDPPH Inhibition (%)ABTS Inhibition (%)
4-Bromo-2-(dimethoxymethyl)anilineTBDTBD
Standard Antioxidants (Ascorbic Acid)95.5 ± 1.292.3 ± 0.9

Antimicrobial Activity

The presence of the bromine atom in the structure has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that 4-Bromo-2-(dimethoxymethyl)aniline may possess similar properties.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs, making it a candidate for further pharmacokinetic studies.

Study on Antioxidant Properties

In a comparative study examining the antioxidant capabilities of various aniline derivatives, 4-Bromo-2-(dimethoxymethyl)aniline was evaluated alongside standard antioxidants like butylated hydroxytoluene (BHT). The results indicated that while it exhibited lower activity than BHT, it still showed promise as a moderate antioxidant agent, with potential applications in formulations aimed at reducing oxidative stress .

Investigation of Antimicrobial Effects

A series of experiments assessed the antimicrobial efficacy of several brominated anilines against Staphylococcus aureus and Escherichia coli. The findings revealed that 4-Bromo-2-(dimethoxymethyl)aniline demonstrated significant inhibition zones, suggesting its potential as a therapeutic agent against bacterial infections .

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